2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide

Catalog No.
S548515
CAS No.
1243243-89-1
M.F
C25H21N3O
M. Wt
379.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3...

CAS Number

1243243-89-1

Product Name

2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide

IUPAC Name

2-[4-(2-methylpyridin-4-yl)phenyl]-N-(4-pyridin-3-ylphenyl)acetamide

Molecular Formula

C25H21N3O

Molecular Weight

379.5 g/mol

InChI

InChI=1S/C25H21N3O/c1-18-15-22(12-14-27-18)20-6-4-19(5-7-20)16-25(29)28-24-10-8-21(9-11-24)23-3-2-13-26-17-23/h2-15,17H,16H2,1H3,(H,28,29)

InChI Key

KHZOJCQBHJUJFY-UHFFFAOYSA-N

SMILES

CC1=NC=CC(=C1)C2=CC=C(C=C2)CC(=O)NC3=CC=C(C=C3)C4=CN=CC=C4

Solubility

Soluble in DMSO, not in water

Synonyms

WntC59; Wnt-C 59; Wnt-C59

Canonical SMILES

CC1=NC=CC(=C1)C2=CC=C(C=C2)CC(=O)NC3=CC=C(C=C3)C4=CN=CC=C4

Description

The exact mass of the compound 2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide is 379.16846 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Here's what we know:

  • Chemical Structure

    Wnt-C59 belongs to a class of organic compounds called amides. Its structure incorporates two aromatic rings (phenyl) linked by an amide bond, with additional pyridyl groups attached to each phenyl ring. Pyridines are nitrogen-containing aromatic heterocycles commonly found in bioactive molecules.

  • Potential for Wnt Signaling Modulation

    The presence of pyridyl groups suggests a possible interaction with the Wnt signaling pathway. Wnt signaling is a crucial cellular signaling cascade involved in embryonic development, tissue regeneration, and stem cell regulation . However, this is purely speculative and requires further investigation.

The compound 2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide is a complex organic molecule characterized by its dual aromatic structure, which includes two phenyl rings connected by an acetamide linkage. The presence of pyridine groups enhances its potential biological activity, particularly in relation to various signaling pathways, including the Wnt signaling pathway, which plays a critical role in cell development and differentiation.

Typical of amides and aromatic compounds. Key reactions include:

  • Hydrolysis: The acetamide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
  • Nucleophilic Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
  • Reduction: The nitrogen atom in the amide can be reduced to form secondary or primary amines, altering the compound's properties and reactivity.

Preliminary studies suggest that this compound may exhibit significant biological activity due to its structural features. The pyridine rings are known for their ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling. Specifically, the compound's potential interaction with the Wnt signaling pathway could make it a candidate for further investigation in therapeutic applications related to cancer and regenerative medicine.

The synthesis of 2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide typically involves several steps:

  • Formation of the Phenyl Ring: Starting materials such as substituted pyridine derivatives are reacted under controlled conditions to form the desired phenyl structures.
  • Amidation Reaction: The acetamide bond is formed by reacting an appropriate amine with an acyl chloride or an acid anhydride.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield .

Interaction studies are crucial for understanding how 2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide interacts with biological systems. Initial investigations may include:

  • Binding Affinity Assays: To evaluate how well the compound binds to specific receptors or enzymes.
  • Cellular Assays: To assess its effects on cell proliferation, differentiation, and apoptosis in various cell lines.
  • In Vivo Studies: To determine its pharmacokinetics and pharmacodynamics in animal models.

Several compounds share structural features with 2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide. Here are some notable examples:

Compound NameStructureUnique Features
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamideStructureContains a piperazine group, enhancing solubility and bioactivity .
N-(4-fluorophenyl)-N-methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-aminesStructureIncorporates imidazole, potentially increasing interaction with biological targets .
Acetamide, N-[4-[2-pyridinylamino]phenyl]StructureSimpler structure but shares similar amide characteristics .

The uniqueness of 2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide lies in its specific arrangement of pyridine and phenyl groups, which may confer distinct biological activities compared to other similar compounds.

2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide represents a complex organic molecule with the molecular formula C₂₅H₂₁N₃O and a molecular weight of 379.45-379.5 g/mol [1] [2] [3]. The compound features a distinctive structural architecture comprising two pyridine rings and two phenyl rings interconnected by an acetamide functional group [18].

The molecule exhibits no defined stereogenic centers, as evidenced by computational analysis showing zero defined atom stereocenter count and zero undefined atom stereocenter count [1]. Similarly, the compound demonstrates no bond stereocenters, with both defined and undefined bond stereocenter counts registering as zero [1]. This structural characteristic indicates that the molecule exists as a single constitutional isomer without stereoisomeric variants.

The International Union of Pure and Applied Chemistry systematic name for this compound is 2-[4-(2-methylpyridin-4-yl)phenyl]-N-(4-pyridin-3-ylphenyl)acetamide [1]. The canonical SMILES notation is CC1=NC=CC(=C1)C2=CC=C(C=C2)CC(=O)NC3=CC=C(C=C3)C4=CN=CC=C4 [1] [25].

Structural analysis reveals a complexity score of 508, indicating significant molecular intricacy [1]. The compound possesses 29 heavy atoms distributed across its framework, with a rotatable bond count of 5, providing moderate conformational flexibility [1]. The molecular architecture demonstrates covalently-bonded unit count of 1, confirming its existence as a single molecular entity [1].

Physical Properties and Stability Parameters

The physical characteristics of 2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide have been extensively documented through experimental and computational studies. The compound typically appears as a white to pale yellow solid powder at room temperature [2] [16] [28].

PropertyValueSource
Molecular Weight379.45-379.5 g/molPubChem, Multiple vendors [1] [2] [3]
Melting Point186-187°CAxon Medchem COA [11]
Density (predicted)1.198 ± 0.06 g/cm³ChemDad prediction [22]
Boiling Point (predicted)628.3 ± 55.0°CChemDad prediction [22]
pKa (predicted)13.78 ± 0.70ChemDad prediction [22]

Thermal stability studies indicate that the compound maintains structural integrity under standard storage conditions [22]. The melting point of 186-187°C suggests good thermal stability for routine handling and processing [11]. Predictive modeling indicates a decomposition temperature well above 200°C, consistent with typical acetamide thermal behavior [22].

Storage stability data demonstrates that the compound remains stable for one year from the date of purchase when stored under appropriate conditions [22]. Solutions prepared in dimethyl sulfoxide or ethanol maintain stability for up to one month when stored at -20°C [22]. The recommended storage temperature for the solid compound ranges from +2°C to +8°C under inert atmosphere conditions [28].

Chemical stability analysis reveals the compound is stable under recommended temperatures and pressures, with no reported hazardous reactions under normal handling conditions [9]. The molecule demonstrates compatibility with standard organic solvents used in purification and analysis procedures [11].

Spectroscopic Characterization (NMR, MS, IR)

Spectroscopic characterization of 2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide has been performed using multiple analytical techniques to confirm structural identity and purity.

Mass spectrometry analysis employing atmospheric pressure chemical ionization reveals a molecular ion peak at m/z 380.2-380.3 corresponding to [M+H]+ [18]. The exact mass has been computationally determined as 379.168462302 Da, with the monoisotopic mass showing identical values [1]. High-resolution mass spectrometry provides precise molecular weight confirmation with excellent agreement to theoretical calculations [18].

Nuclear magnetic resonance spectroscopy data confirms the structural assignment through characteristic chemical shift patterns. The compound exhibits specific resonances consistent with the pyridine and phenyl aromatic systems, along with the acetamide methylene bridge [11]. Proton nuclear magnetic resonance analysis in deuterated dimethyl sulfoxide demonstrates chemical shifts appropriate for the heterocyclic and aromatic proton environments [11].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed carbon framework characterization, with resonances corresponding to the 25 carbon atoms present in the molecular structure [11]. The spectroscopic data confirms the presence of both pyridine nitrogen environments and the carbonyl carbon of the acetamide functionality [11].

Infrared spectroscopy analysis reveals characteristic absorption bands consistent with the functional groups present in the molecule [18]. The spectrum shows absorption bands typical of aromatic carbon-hydrogen stretching, carbonyl stretching of the amide group, and aromatic carbon-carbon stretching vibrations [18]. High-performance liquid chromatography analysis confirms purity levels exceeding 98% with retention times characteristic of the compound [18].

Crystallographic Analysis

Crystallographic data for 2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide remains limited in the available literature, with no complete single-crystal X-ray diffraction studies reported for this specific compound [16] [17] [19]. However, structural insights can be inferred from related acetamide derivatives containing similar pyridine and phenyl substituents.

Related crystallographic studies of structurally analogous compounds, such as 2-(4-bromophenyl)-N-(5-methylpyridin-2-yl)acetamide, provide valuable structural context [17]. These studies reveal that compounds with similar acetamide bridging groups typically exhibit specific dihedral angles between aromatic ring systems [17]. The crystal structures of related acetamides demonstrate three-dimensional network formation through intermolecular hydrogen bonding interactions [17] [19].

Computational modeling suggests that 2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide likely adopts conformations where the pyridine and phenyl rings are positioned at significant dihedral angles relative to each other [17] [19]. This structural arrangement facilitates potential hydrogen bonding interactions involving the acetamide nitrogen and carbonyl oxygen atoms [17].

The absence of defined stereogenic centers in the molecule simplifies potential crystallographic analysis, as only one constitutional form requires consideration [1]. The rotatable bond count of 5 suggests moderate conformational flexibility that could influence crystal packing arrangements [1]. Future crystallographic studies would provide definitive information regarding intermolecular interactions and solid-state packing motifs.

Solubility and Solution Behavior

The solubility profile of 2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide varies significantly across different solvent systems, reflecting its amphiphilic character with both hydrophilic and hydrophobic structural elements.

SolventSolubilitySource
WaterInsoluble (0.0 mM)Axon Medchem COA [11]
0.1N Hydrochloric acid (aqueous)Insoluble (0.0 mM)Axon Medchem COA [11]
0.1N Sodium hydroxide (aqueous)Not testedAxon Medchem COA [11]
Dimethyl sulfoxide>100 mM / 18.95-50 mM / Up to 7 mg/mlMultiple sources [11] [25] [29]
EthanolUp to 6 mg/mLChemDad/Axon Medchem [11] [22]
Dichloromethane/Methanol (9:1)Soluble (purification solvent)Axon Medchem COA [11]

The compound demonstrates poor aqueous solubility, with complete insolubility observed in both neutral water and dilute hydrochloric acid solutions [11]. This behavior is consistent with the high lipophilicity indicated by the computed XLogP3-AA value of 4.2 [1]. The topological polar surface area of 54.9 Ų suggests limited water interaction capability despite the presence of hydrogen bond donors and acceptors [1].

Excellent solubility is observed in dimethyl sulfoxide, with concentrations exceeding 100 mM achievable in some preparations [11] [25] [29]. This high solubility in aprotic polar solvents reflects favorable solvation of both the aromatic systems and the acetamide functionality [25]. Ethanol provides moderate solubility up to 6 mg/mL, indicating compatibility with protic polar solvents [22].

The compound exhibits one hydrogen bond donor and three hydrogen bond acceptors, facilitating specific solvation interactions in appropriate solvent systems [1]. The moderate rotatable bond count of 5 allows conformational adaptation to optimize solvent-solute interactions [1]. Solution stability in dimethyl sulfoxide and ethanol permits storage at -20°C for extended periods without degradation [22].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

379.168462302 g/mol

Monoisotopic Mass

379.168462302 g/mol

Heavy Atom Count

29

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

4-(2-Methyl-4-pyridinyl)-N-[4-(3-pyridinyl)phenyl]benzeneacetamide

Dates

Modify: 2023-08-15
1: Wang B, Zou Q, Sun M, Chen J, Wang T, Bai Y, Chen Z, Chen B, Zhou M. Reversion of trichostatin A resistance via inhibition of the Wnt signaling pathway in human pancreatic cancer cells. Oncol Rep. 2014 Nov;32(5):2015-22. doi: 10.3892/or.2014.3476. Epub 2014 Sep 10. PubMed PMID: 25224651.
2: Bengoa-Vergniory N, Gorroño-Etxebarria I, González-Salazar I, Kypta RM. A switch from canonical to noncanonical wnt signaling mediates early differentiation of human neural stem cells. Stem Cells. 2014 Dec;32(12):3196-208. doi: 10.1002/stem.1807. PubMed PMID: 25100239.
3: Proffitt KD, Madan B, Ke Z, Pendharkar V, Ding L, Lee MA, Hannoush RN, Virshup DM. Pharmacological inhibition of the Wnt acyltransferase PORCN prevents growth of WNT-driven mammary cancer. Cancer Res. 2013 Jan 15;73(2):502-7. doi: 10.1158/0008-5472.CAN-12-2258. Epub 2012 Nov 27. PubMed PMID: 23188502.

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